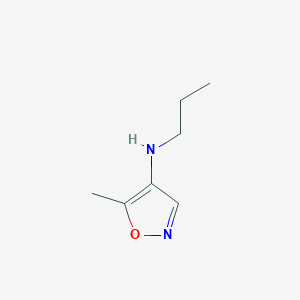

5-Methyl-4-(propylamino)isoxazole

Description

Significance of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry

The isoxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom in adjacent positions. researchgate.net This arrangement imparts a unique electronic distribution, making it an electron-rich yet stable system. researchgate.net The presence of both a weak N-O bond and sites susceptible to both electrophilic and nucleophilic attack makes the isoxazole ring a versatile synthon for further chemical transformations. researchgate.netnih.gov This reactivity allows for the introduction of various functional groups, leading to a vast library of derivatives with diverse properties. nih.gov

The isoxazole scaffold is a key component in a number of commercially available drugs, highlighting its therapeutic relevance. nih.govbeilstein-journals.org Its ability to act as a bioisostere for other functional groups, coupled with its favorable metabolic profile in many cases, makes it an attractive moiety for medicinal chemists. mdpi.comnih.gov

Historical Context of Isoxazole Derivative Research

The exploration of isoxazole chemistry dates back over a century, with initial studies focusing on the fundamental synthesis and reactivity of the core ring system. The discovery of the 1,3-dipolar cycloaddition reaction by Huisgen was a pivotal moment, providing a powerful and versatile method for the construction of the isoxazole ring. This breakthrough spurred a wave of research into the synthesis of a wide array of isoxazole derivatives.

Early investigations into the biological activities of isoxazoles revealed their potential as antimicrobial and anti-inflammatory agents. researchgate.net Over the decades, research has expanded to explore their utility in a multitude of therapeutic areas, including oncology, virology, and neurology. researchgate.netnih.gov This long and rich history of investigation has laid a solid foundation for the contemporary study of complex isoxazole derivatives like 5-Methyl-4-(propylamino)isoxazole.

Classification and Structural Diversification of Isoxazole-Based Scaffolds

Isoxazole derivatives can be broadly classified based on the substitution pattern on the ring. The positions are numbered starting from the oxygen atom as 1, the nitrogen as 2, and the carbon atoms as 3, 4, and 5. The structural diversity of isoxazole-based scaffolds is immense, arising from the ability to introduce a wide variety of substituents at these positions. nih.govnih.gov

Common structural modifications include:

Alkylation and Arylation: The introduction of alkyl or aryl groups at various positions can significantly influence the lipophilicity and steric profile of the molecule, impacting its biological activity. nih.gov

Functionalization with Carboxylic Acids and Esters: The presence of acidic or ester functionalities can alter the solubility and binding interactions of isoxazole derivatives. nih.gov

Incorporation of Amine and Amide Moieties: The addition of nitrogen-containing groups introduces opportunities for hydrogen bonding and can drastically change the physicochemical properties of the compound. researchgate.netbeilstein-journals.org

Fusion with Other Heterocyclic Rings: The isoxazole ring can be fused with other aromatic or non-aromatic rings to create more complex polycyclic systems with unique three-dimensional shapes and biological activities.

This extensive structural diversification allows for the fine-tuning of the properties of isoxazole derivatives for specific applications.

Rationale for Investigating Substituted Isoxazoles with Amine Moieties

The incorporation of an amine moiety into the isoxazole scaffold, as seen in this compound, is a key strategy in medicinal chemistry. The amino group, being a hydrogen bond donor and acceptor, can significantly enhance the binding affinity of a molecule to its biological target. nih.gov Furthermore, the basic nature of the amine can improve the pharmacokinetic properties of a drug candidate, such as its solubility and absorption.

Research on aminoisoxazole derivatives has revealed a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and immunomodulatory effects. nih.govresearchgate.net The position and nature of the amine substituent, along with other groups on the isoxazole ring, play a crucial role in determining the specific biological profile of the compound. The investigation of this compound is therefore driven by the potential to uncover novel therapeutic agents with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-methyl-N-propyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C7H12N2O/c1-3-4-8-7-5-9-10-6(7)2/h5,8H,3-4H2,1-2H3 |

InChI Key |

SFMNABLYHYZEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(ON=C1)C |

Origin of Product |

United States |

Structure Activity Relationship Sar and Derivatization Studies of Isoxazole Analogues Bearing Amino Moieties

Elucidation of Structural Elements Critical for Biological Activity

The biological activity of isoxazole (B147169) derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For isoxazole analogues bearing amino moieties, several structural elements are critical for their biological effects.

The isoxazole ring itself serves as a crucial scaffold, providing a rigid framework that correctly orients the appended functional groups for interaction with biological targets. mdpi.com The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, a key interaction for ligand-receptor binding. researchgate.net

The amino group is a pivotal functional group that significantly influences the pharmacological profile. Its basicity and hydrogen-bonding capacity are often essential for activity. For instance, in a series of isoxazole-3-carboxamides, the introduction of a 3-aminocyclohexanol (B121133) motif was instrumental in achieving a balance of potency and solubility. researchgate.net Furthermore, studies on 5-aminoisoxazoles have highlighted the importance of the amino group in their diverse biological activities. nih.gov

Impact of Substitution Patterns on Isoxazole Ring and Amine Moiety

The biological activity of amino-isoxazole analogues can be significantly modulated by altering the substitution patterns on both the isoxazole ring and the amino group.

On the Isoxazole Ring:

The introduction of different substituents at various positions of the isoxazole ring can lead to profound changes in activity. For example, in a study of 4,5-diarylisoxazoles, the presence of electron-donating groups like methoxy (B1213986) substituents on the phenyl rings enhanced anticancer activity. mdpi.com Conversely, in other series, electron-withdrawing groups have been shown to be beneficial. The substitution at the C-3, C-4, and C-5 positions of the isoxazole ring allows for the exploration of a vast chemical space, leading to the identification of compounds with optimized activity. nih.govresearchgate.net

On the Amine Moiety:

Modification of the amino group, such as N-alkylation or N-arylation, can have a dramatic impact on the biological profile. The length and nature of the alkyl or aryl substituent can influence factors like lipophilicity, steric hindrance, and the ability to form secondary interactions with the target protein. For instance, the potency of some isoxazole derivatives was found to be sensitive to the nature of the substituent on the amino group, with a methylated amine linker leading to a drop in potency due to restricted rotation. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methodologies are widely applied in the study of isoxazole derivatives to understand the key structural features governing their pharmacological effects and to design new, more potent analogues. researchgate.netnih.gov

Development and Validation of Predictive QSAR Models

The development of a robust and predictive QSAR model involves several key steps. Initially, a dataset of isoxazole derivatives with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.netmdpi.com

Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to establish a mathematical relationship between the molecular descriptors (numerical representations of the chemical structure) and the biological activity. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for isoxazole derivatives. mdpi.comresearchgate.net

The statistical quality and predictive ability of the generated QSAR models are rigorously assessed using various validation metrics. Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields the cross-validated correlation coefficient (q²). External validation, using the test set, provides the predictive correlation coefficient (r²_pred). A high value for these parameters indicates a robust and predictive model. mdpi.comnih.gov

A study on isoxazole derivatives as farnesoid X receptor (FXR) agonists developed CoMFA and CoMSIA models with strong predictive ability, as indicated by their statistical parameters. mdpi.com

Molecular Descriptors for Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. The selection of appropriate descriptors is crucial for the development of a meaningful QSAR model.

For isoxazole derivatives, a variety of descriptors have been found to be important for predicting biological activity. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices. researchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The distribution of electric charge on atoms within the molecule is also a key descriptor. nih.gov

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

In a QSAR study on isoxazole-piperazine derivatives, the first-order molecular connectivity index and the LUMO energy were found to be important for describing their anticancer activity. researchgate.net Another study highlighted the contribution of different atom species to the molecular quantum states as significant descriptors. nih.gov 3D-QSAR studies utilize steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors, which are visualized as contour maps to guide the design of new molecules. mdpi.com For example, contour maps from a CoMSIA model for FXR agonists indicated that hydrophobicity at the R2 group and an electronegative group at the R3 group were crucial for agonistic activity. mdpi.com

Derivatization Strategies for Functional Modulation

Derivatization is a key strategy employed to modulate the biological function of lead compounds. For isoxazole analogues bearing amino moieties, derivatization of the amino group offers a powerful approach to fine-tune their pharmacological properties.

Introduction of Varied Alkyl and Aryl Substituents on the Amino Group

The introduction of a diverse range of alkyl and aryl substituents on the amino group of isoxazole analogues allows for a systematic exploration of the structure-activity landscape. This strategy can influence several key parameters:

Lipophilicity: The addition of alkyl or aryl groups generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Bulk: The size and shape of the substituent can influence how the molecule fits into the binding pocket of its biological target. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, may cause steric hindrance that prevents optimal binding.

Electronic Effects: Aryl substituents can introduce a range of electronic effects (electron-donating or electron-withdrawing) that can modulate the basicity of the amino group and its ability to participate in hydrogen bonding or other electronic interactions.

Numerous studies have demonstrated the utility of this approach. For example, the synthesis of a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed that the nature of the aryl group significantly impacted their cytotoxic activity. acs.org Similarly, the reaction of 5-amino-3-methylisoxazole (B44965) with various secondary amines to form Mannich bases led to compounds with significant antitumor activity. researchgate.net The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates also highlights the exploration of aryl substituents on the amino group. researchgate.net

The following table provides examples of how different substituents on the amino group of isoxazole analogues can affect their biological activity.

| Base Isoxazole Structure | Amine Substituent | Resulting Biological Activity |

| Isoxazole-3-carboxamide | 1S, 3R-3-aminocyclohexanol | Balanced potency and solubility as TRPV1 antagonists researchgate.net |

| 5-amino-3-methylisoxazole | Various secondary amines (Mannich bases) | Antitumor activity researchgate.net |

| 3-aminoisoxazole | Various aryl groups | Varied pharmacological activities researchgate.net |

Chemical Modifications at Other Isoxazole Ring Positions (e.g., C3, C5)

The functionalization of the C3 and C5 positions of the isoxazole ring is a well-established strategy in medicinal chemistry to explore the structure-activity relationships of this heterocyclic system. nanobioletters.com The isoxazole core's low nucleophilicity makes it resistant to standard electrophilic aromatic substitution, necessitating alternative synthetic routes for its modification. nanobioletters.com

Researchers have successfully synthesized a variety of 3,5-disubstituted isoxazoles to evaluate their therapeutic potential. For instance, the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles has been achieved through the reaction of 2-alkyn-1-one O-methyl oximes with reagents like ICl, I2, Br2, or PhSeBr. ijpcbs.com Another approach involves the in-situ generation of nitrile oxides from aldoximes, which then react with α,β-unsaturated compounds to yield ethyl 3,5-diarylisoxazole-4-carboxylates, a class of compounds that has demonstrated significant antimicrobial activity. ijpcbs.com

Systematic exploration of substituents at the C3 and C5 positions has been crucial in optimizing the biological activity of isoxazole-based compounds. In the development of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key target in autoimmune diseases, modifications around the isoxazole core were paramount. nih.gov A structure-based SAR study focused on diversifying substituents at the C4 and C5 positions to improve potency and selectivity. nih.gov

One key finding was that introducing a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C5 position significantly boosted potency towards RORγt. This enhancement is attributed to the formation of an extra polar interaction with the backbone carbonyls of specific amino acid residues (Leu353 and Lys354) in the receptor's binding site. nih.gov

The following table summarizes the impact of modifications at the C5 position on RORγt and PPARγ activity, demonstrating the delicate balance required for potency and selectivity.

| Compound | C5-Substituent | RORγt IC50 (μM) | PPARγ EC50 (μM) |

|---|---|---|---|

| 1 | 4-methoxyphenyl | 0.033 ± 0.003 | 0.34 ± 0.02 |

| 2 | 1-methyl-1H-pyrrol-3-yl | 0.019 ± 0.002 | 8.2 ± 0.3 |

| 12 | 1,5-dimethyl-1H-pyrrol-3-yl | 0.011 ± 0.001 | 1.2 ± 0.1 |

| 13 | 2,5-dimethyl-1H-pyrrol-3-yl | 0.022 ± 0.002 | 0.79 ± 0.10 |

Data sourced from Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. nih.gov

Further studies have also produced specific derivatives like methyl 4-amino-3-methoxyisoxazole-5-carboxylate, highlighting the feasibility of introducing varied functional groups such as methoxy and carboxylate moieties at the C3 and C5 positions, respectively. iucr.org The synthesis of 3-trifluoromethyl-5-substituted isoxazoles and 3-methylthio-5-aryl-isoxazoles further illustrates the broad scope of possible chemical modifications. nih.gov

Conjugation Strategies with Other Pharmacophores

The strategy of creating hybrid molecules by combining pharmacologically important heterocycles is a significant trend in modern drug development. researchgate.net This approach aims to leverage the distinct biological activities of different scaffolds to achieve synergistic effects, improve efficacy, reduce side effects, or overcome drug resistance. researchgate.netresearchgate.net The isoxazole ring is a versatile building block in this context, having been successfully conjugated with a variety of other pharmacophores. researchgate.netnih.gov

Several marketed drugs are examples of this strategy, where the isoxazole moiety is fused or linked to other heterocyclic systems. For instance, the antipsychotic drugs Paliperidone and Risperidone contain piperidine (B6355638) and pyrimidine (B1678525) fragments in addition to the isoxazole, while the anticancer agent Tivozanib incorporates a quinoline (B57606) fragment. researchgate.net

Researchers have explored numerous synthetic routes to create novel isoxazole-based hybrids. One notable example is the orthogonal cycloaddition reaction used to generate a doubly conjugated peptide that features both an isoxazole and a triazole moiety. nih.gov This demonstrates the chemical tractability of incorporating isoxazoles into complex biomolecules. Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a non-proteinogenic amino acid in solid-phase peptide synthesis, allowing for its direct incorporation into peptide chains to create novel α/β-mixed peptide hybrids. mdpi.com

The combination of isoxazole with other nitrogen-containing heterocycles is a particularly fruitful area of research. For example, complex molecules have been synthesized that link an isoxazole core to other biologically active rings such as pyrazole, triazole, and thiazole (B1198619). mdpi.com These efforts underscore the broad potential of using the isoxazole scaffold as a foundation for developing multi-targeted therapeutic agents.

Mechanistic Investigations of Biological Activity of Isoxazole Derivatives Excluding Clinical Studies

Molecular Targets and Pathways Modulated by Isoxazole-Containing Compounds

While the broader class of isoxazole (B147169) derivatives has been shown to interact with numerous molecular targets, there is no specific information detailing the molecular targets and pathways modulated by 5-Methyl-4-(propylamino)isoxazole.

Research on other isoxazole-containing compounds has identified various targets. For instance, some derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov Others, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), are known to interact with glutamate (B1630785) receptors in the central nervous system. nih.govnih.govmdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

In Vitro Biological Screening and Mechanistic Elucidation

Detailed in vitro biological screening data for this compound is not present in the available scientific literature. The following sections, which are based on the requested outline, remain speculative due to this lack of data.

There are no specific studies on the immunomodulatory effects of this compound. Research on other isoxazole derivatives has shown both immunosuppressive and immunostimulatory activities. nih.govnih.govnih.govmdpi.com For example, compounds like 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide have demonstrated inhibitory effects on humoral immune responses. nih.gov

No data exists on the ability of this compound to inhibit lymphocyte proliferation. Studies on related compounds, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, have shown dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC). nih.gov

The effect of this compound on cytokine production, such as TNF-α and IL-6, has not been reported. Other isoxazole derivatives have been shown to have differential, mostly inhibitory, effects on the production of TNF-α in lipopolysaccharide (LPS)-stimulated whole blood cultures. nih.govnih.gov

There is no available research on the antitumor activity or the underlying mechanisms of this compound. The broader class of isoxazoles has been investigated for potential anticancer properties. nih.govresearchgate.netnih.gov

No studies have been published that investigate the inhibitory effects of this compound on protein kinases. The activation of mitogen-activated protein kinase (MAPK) has been linked to other isoxazole compounds like AMPA through a G-protein coupled cascade in cortical neurons. nih.govcapes.gov.br However, this is distinct from the direct inhibition of protein kinases often sought in anticancer drug development.

Antitumor Activity Mechanisms

Induction of Apoptosis and Cell Signaling Pathway Alterations

There is no available scientific literature that investigates the induction of apoptosis or alterations in cell signaling pathways, such as the activity of Caspase-3 or the expression of BCL-2, by this compound.

Anti-Inflammatory Properties and Mechanisms

While isoxazole derivatives, in general, have been explored for their anti-inflammatory potential, there are no specific studies on the anti-inflammatory properties or the underlying mechanisms of this compound. Research on its effects on inflammatory pathways like cyclooxygenase (COX) or lipoxygenase (LOX) is not present in the available literature.

Antiviral Activities

No published research could be found detailing the antiviral activities of this compound, including any potential efficacy against viruses such as Human Herpesvirus 1 (HHV-1).

Receptor Agonism/Antagonism

There is a lack of data on the interaction of this compound with various receptors. No studies were found that describe its agonistic or antagonistic activity at AMPA receptors, cannabinoid receptor 2 (CB2), NTPDases, or P2Y receptors.

Information regarding the modulation of ion channels, such as voltage-gated calcium channels, by this compound is not available in the scientific literature.

There are no studies available that examine the potential neuroprotective effects of this compound, including any protective action against excitotoxicity.

Enzyme Inhibition

No research has been published on the inhibitory effects of this compound on enzymes such as fatty acid amide hydrolase (FAAH), histone deacetylase (HDAC), elastase, or carbonic anhydrase.

Research on this compound Remains Limited in Key Biological Areas

Despite growing interest in the therapeutic potential of isoxazole derivatives, specific research into the biological activities of this compound, particularly concerning its ability to combat bacterial communication and drug resistance, is not publicly available.

Intensive searches of scientific literature and databases have revealed no specific studies or detailed findings on the quorum quenching activity or multidrug resistance (MDR) modulation capabilities of the chemical compound this compound. While the broader class of isoxazole derivatives has shown promise in various pharmacological applications, data on this particular substituted isoxazole is conspicuously absent from the current body of scientific research.

Quorum sensing, a process of cell-to-cell communication in bacteria, is a critical regulator of virulence and biofilm formation, making its inhibition a significant target for novel antimicrobial strategies. Similarly, the modulation of multidrug resistance mechanisms in pathogenic bacteria is a crucial area of research to overcome the challenge of antibiotic-resistant infections. However, no mechanistic investigations or research findings have been published that specifically link this compound to either of these activities.

Consequently, it is not possible to provide an article with the requested detailed sections on the "Quorum Quenching Activity in Bacterial Pathogens" and "Multidrug Resistance (MDR) Modulation" for this specific compound. The absence of data, including research findings and data tables, precludes the creation of a scientifically accurate and informative article as per the user's request.

Further research is required to explore the potential biological activities of this compound and to determine if it possesses any of the therapeutically relevant properties observed in other isoxazole derivatives. Until such studies are conducted and published, its role in quorum quenching and MDR modulation remains unknown.

Future Directions and Emerging Research Avenues for 5 Methyl 4 Propylamino Isoxazole Research

Design of Novel Isoxazole-Amine Hybrid Structures

The creation of hybrid molecules that couple the 5-Methyl-4-(propylamino)isoxazole core with other pharmacologically active moieties represents a promising strategy for developing new chemical entities with enhanced or novel biological activities. This approach is rooted in the principle of molecular hybridization, where distinct structural motifs are combined to yield a new molecule with a potentially synergistic or additive pharmacological profile.

Future research in this area could focus on the synthesis of hybrids incorporating moieties such as quinones or amino acids. The synthesis of isoxazole-tethered quinone-amino acid hybrids has been demonstrated through methods like 1,3-dipolar cycloaddition reactions. This could pave the way for novel derivatives of this compound with potential applications in areas where both isoxazoles and quinones have shown activity. google.com

Furthermore, the inherent reactivity of the isoxazole (B147169) ring system allows for its modification and incorporation into more complex fused heterocyclic systems. The development of isoxazole/isoquinolinone fused hybrids, for instance, has been achieved through copper-catalyzed Ullmann-type reactions. chemscene.com Applying similar strategies to this compound could lead to the discovery of compounds with unique three-dimensional structures and biological properties.

Exploration of Structure-Function Relationships within Specific Biological Pathways

A critical aspect of advancing the therapeutic potential of this compound lies in a deep understanding of its structure-function relationships (SFR). This involves systematically modifying the molecule's structure and assessing the impact of these changes on its interaction with specific biological targets and pathways. The isoxazole nucleus itself is known to engage in hydrogen bond donor-acceptor interactions with various enzymes and receptors, a property that is often inaccessible to other ring systems. researchgate.net

Future SFR studies should focus on elucidating how variations in the alkyl chain of the propylamino group, as well as substitutions on the methyl group and the isoxazole ring, influence biological activity. For example, research on other isoxazole derivatives has shown that the introduction of specific substituents can lead to selective inhibition of enzymes like cyclooxygenase (COX). nih.gov Systematic derivatization of this compound and subsequent screening against a panel of biological targets will be crucial.

Moreover, the isoxazole scaffold is present in numerous drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov Investigating the activity of novel this compound analogs in these therapeutic areas could reveal new and unexpected biological functions.

Advanced Computational Modeling for Optimized Derivatization

To streamline the drug discovery process and rationalize the design of new this compound derivatives, advanced computational modeling techniques are indispensable. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential binding modes and predict the biological activity of novel compounds before their synthesis.

Molecular docking studies, for instance, have been successfully employed to understand the binding of isoxazole derivatives to the active sites of enzymes like EGFR-tyrosine kinase. researchgate.net Similar computational approaches can be used to model the interaction of this compound and its virtual derivatives with a wide range of biological targets. This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Furthermore, the development of pharmacophore models based on the known structure-activity relationships of isoxazole analogs can guide the design of new derivatives with improved properties. researchgate.net These models highlight the key structural features required for biological activity and can be used to screen virtual libraries of compounds, thereby accelerating the discovery of potent and selective molecules.

Integration of Green Chemistry for Sustainable Synthesis of Isoxazole Derivatives

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic methods.

Recent advancements in the synthesis of isoxazole derivatives have highlighted the utility of green chemistry approaches. For example, microwave-assisted synthesis has been shown to enhance reaction rates, improve product yields, and increase selectivity in the formation of isoxazole compounds. rsc.org This technique reduces energy consumption and often allows for the use of less hazardous solvents. rsc.org

Another promising green synthetic strategy is the use of ultrasound irradiation (sonochemistry), which can accelerate reaction kinetics, minimize byproduct formation, and enable the use of greener solvents or even solvent-free conditions. The application of multicomponent reactions (MCRs) in eco-friendly media, such as glycerol (B35011) or aqueous solutions, also presents a sustainable route to isoxazole derivatives. Research into adapting these green methodologies for the synthesis and derivatization of this compound will be a crucial step towards more environmentally benign chemical processes.

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-4-(propylamino)isoxazole, and how can regioselectivity challenges in isoxazole formation be addressed?

- Methodological Answer : Synthesis typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes can yield substituted isoxazoles, though regioselectivity depends on electronic and steric factors . Alternative routes include oxime-mediated synthesis, where nitrile oxides are generated in situ and reacted with alkynes under mild conditions (e.g., room temperature, aqueous medium) to improve yield and selectivity . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound from regioisomeric byproducts .

Q. How can NMR and mass spectrometry be systematically employed to confirm the structure and purity of this compound?

- Methodological Answer : 1H NMR : Analyze proton environments of the isoxazole ring (e.g., δ 6.2–6.4 ppm for H-3 in 5-methylisoxazoles) and propylamino side chain (δ 1.2–1.5 ppm for CH2 groups, δ 2.8–3.0 ppm for NH coupling) . 13C NMR resolves quaternary carbons (e.g., C-4 at ~160 ppm for amino-substituted isoxazoles). HRMS confirms molecular weight (e.g., [M+H]+ expected for C7H11N3O: 154.0975) and detects isotopic patterns to rule out impurities . Purity assessment requires integration of NMR peaks and comparison with HPLC retention times .

Q. What in vitro biological screening strategies are recommended for initial assessment of this compound’s pharmacological potential?

- Methodological Answer : Begin with broad-spectrum assays:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on diverse cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine for kinases) . Include cytotoxicity controls (e.g., healthy fibroblast lines) to differentiate selective activity .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental binding affinities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate docking studies with:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water, 100 ns trajectories) to account for dynamic binding .

- Experimental Replicates : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics across multiple replicates . Adjust computational parameters (e.g., protonation states, tautomerism) to align with experimental conditions .

Q. What methodologies enable precise determination of structure-activity relationships (SAR) for this compound’s anticancer activity?

- Methodological Answer :

- Systematic Substituent Variation : Modify the propylamino group (e.g., alkyl chain length, branching) and isoxazole methyl position .

- Bioactivity Profiling : Test analogs against cancer cell panels (e.g., NCI-60) to identify trends in potency and selectivity .

- Statistical Modeling : Use QSAR (quantitative SAR) with descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to correlate structural features with activity .

Q. What experimental designs effectively distinguish between direct cytotoxic effects and pro-apoptotic mechanisms in this compound derivatives?

- Methodological Answer :

- Caspase Activation Assays : Measure caspase-3/7 activity (fluorogenic substrates) to confirm apoptosis induction .

- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations .

- Gene Expression Profiling : qRT-PCR or RNA-seq to track pro-apoptotic markers (e.g., BAX, PUMA) and anti-apoptotic genes (e.g., BCL-2) . Compare results with DNA damage assays (e.g., comet assay) to rule out genotoxic cytotoxicity .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Quality Control : Implement in-process monitoring (e.g., TLC, inline IR) to detect intermediates and optimize reaction termination points .

- Stability Studies : Assess compound degradation under varying storage conditions (e.g., temperature, humidity) using accelerated stability testing (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.